molecular formula C15H14N4O2 B11268238 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11268238
M. Wt: 282.30 g/mol
InChI Key: PHZIEDYSIVIHLJ-UHFFFAOYSA-N
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Description

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyrazole ring, a methoxyphenyl group, and an oxadiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the formation of the pyrazole ring followed by the construction of the oxadiazole ring. Common starting materials include cyclopropyl hydrazine and 4-methoxybenzoyl chloride. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the rings, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.

Medicine

In medicine, such compounds are explored for their potential therapeutic applications, including as anticancer agents, antiviral agents, and in the treatment of various diseases.

Industry

Industrially, these compounds may be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole
  • 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, for example, may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H14N4O2/c1-20-11-6-4-10(5-7-11)14-16-15(21-19-14)13-8-12(17-18-13)9-2-3-9/h4-9H,2-3H2,1H3,(H,17,18)

InChI Key

PHZIEDYSIVIHLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4CC4

Origin of Product

United States

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